BenchChemオンラインストアへようこそ!

PF-562271 besylate

FAK inhibition kinase assay IC50

PF-562271 besylate is the besylate salt of a Phase I-evaluated, orally bioavailable FAK/Pyk2 inhibitor with a defined MTD of 125 mg BID. It exhibits 1.5 nM FAK IC50, ~10-fold selectivity over Pyk2, and >100-fold selectivity against most kinases except certain CDKs. Documented efficacy includes 62% tumor growth inhibition in PC3M-luc-C6 prostate cancer xenografts and dramatic osteosarcoma tumor reduction. Its characterized CYP3A4 auto-inhibition (5.9-fold midazolam AUC increase) enables informed combination study design. Procure for target validation, metastasis suppression, or bone malignancy research with a compound possessing unambiguous clinical PK benchmarks.

Molecular Formula C27H26F3N7O6S2
Molecular Weight 665.7 g/mol
CAS No. 939791-38-5
Cat. No. B1684525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-562271 besylate
CAS939791-38-5
SynonymsPF562271;  PF562271;  PF-562271;  PF-00562271;  PF00562271;  PF 00562271;  PF562271 PhSO3H;  PF562271 benzesulfonate salt;  PF-271;  PF562271 besylate.
Molecular FormulaC27H26F3N7O6S2
Molecular Weight665.7 g/mol
Structural Identifiers
SMILESCN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9)
InChIKeyLKLWTLXTOVZFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-562271 Besylate (CAS 939791-38-5): A Phase I FAK/Pyk2 Inhibitor with Quantitative Selectivity Profile and In Vivo Validation


PF-562271 besylate is the benzenesulfonate salt of PF-00562271, an orally bioavailable, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) [1]. In cell-free kinase assays, PF-562271 inhibits FAK with an IC50 of 1.5 nM and Pyk2 with an IC50 of 13–14 nM, demonstrating approximately 10-fold selectivity for FAK over Pyk2 and greater than 100-fold selectivity against most other protein kinases except certain cyclin-dependent kinases (CDKs) . The compound advanced to Phase I clinical evaluation in patients with advanced solid tumors, with a defined maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of 125 mg twice daily with food [2].

Why PF-562271 Besylate Cannot Be Interchanged with Other FAK Inhibitors Without Quantitative Verification


The FAK inhibitor class encompasses multiple clinical-stage candidates with divergent selectivity profiles, pharmacokinetic properties, and preclinical validation data. While defactinib (VS-6063) exhibits a reported FAK IC50 of 0.6 nM, and VS-4718 (PND-1186) shares an IC50 of 1.5 nM, these compounds differ substantially in their Pyk2 selectivity ratios, CYP3A4 inhibition liability, and in vivo efficacy benchmarks [1]. PF-562271 possesses a distinct selectivity signature that includes >100-fold discrimination against a broad kinase panel with the notable exception of certain CDKs, a property not identically replicated across other FAK inhibitors [2]. Furthermore, PF-562271 demonstrates time- and dose-dependent nonlinear pharmacokinetics driven by CYP3A4 auto-inhibition, a mechanism that influences its steady-state exposure and differs from the PK profiles of defactinib and GSK2256098 [3]. Substituting PF-562271 with another FAK inhibitor without head-to-head validation risks introducing confounding variables in experimental design, including altered off-target kinase engagement, divergent tissue distribution, and inconsistent pharmacodynamic readouts. The quantitative evidence presented below substantiates these differentiation points and provides the empirical basis for compound selection.

PF-562271 Besylate Quantitative Differentiation Evidence: FAK IC50, Pyk2 Selectivity Ratio, and In Vivo Tumor Growth Inhibition Compared to Defactinib and VS-4718


FAK Enzymatic Potency: PF-562271 IC50 1.5 nM vs. Defactinib 0.6 nM and VS-4718 1.5 nM

In cell-free recombinant kinase assays, PF-562271 inhibits FAK with an IC50 of 1.5 nM [1]. By comparison, defactinib (VS-6063) exhibits a reported FAK IC50 of 0.6 nM, and VS-4718 (PND-1186) exhibits an IC50 of 1.5 nM [2]. PF-562271's potency is therefore equivalent to VS-4718 and approximately 2.5-fold less potent than defactinib in this isolated enzymatic context, providing a reference baseline for experimental design where differential potency may be a critical selection factor.

FAK inhibition kinase assay IC50 enzymatic potency ATP-competitive inhibitor

Pyk2 Selectivity Ratio: PF-562271 10-Fold vs. Reported Pyk2 Selectivity of Other FAK Inhibitors

PF-562271 demonstrates approximately 10-fold selectivity for FAK over Pyk2, with a Pyk2 IC50 of 13–14 nM compared to the FAK IC50 of 1.5 nM . This selectivity profile is a defined characteristic of the compound, distinguishing it from other FAK inhibitors with differing Pyk2 selectivity ratios. PF-562271 additionally exhibits >100-fold selectivity against a broad panel of other protein kinases, with the exception of certain cyclin-dependent kinases (CDKs) such as CDK2/CyclinE and CDK1/CyclinB [1].

Pyk2 kinase selectivity off-target profiling FAK family kinases selectivity ratio

In Vivo Target Engagement: PF-562271 Achieves FAK Phosphorylation Inhibition with EC50 of 93 ng/mL in Tumor-Bearing Mice

PF-562271 inhibits FAK phosphorylation in vivo with a half-maximal effective concentration (EC50) of 93 ng/mL in tumor-bearing mice, demonstrating dose-dependent pharmacodynamic modulation of the target biomarker [1]. This quantitative exposure-response relationship provides a benchmark for correlating plasma or tumor drug concentrations with target engagement, enabling researchers to design dosing regimens that achieve desired levels of FAK pathway inhibition.

pharmacodynamics in vivo target engagement FAK phosphorylation EC50 biomarker modulation

Tumor Growth Inhibition in Subcutaneous and Metastatic Xenograft Models: PF-562271 62% TGI in Prostate Cancer Model

In a subcutaneous PC3M-luc-C6 human prostate cancer xenograft model, oral administration of PF-562271 at 25 mg/kg BID 5×/week for two weeks resulted in 62% tumor growth inhibition (p < 0.05) compared to vehicle control based on caliper measurements, with bioluminescent imaging showing an 88% increase in signal for the treatment group versus a 490% increase for controls (p < 0.05) [1]. In a metastasis model utilizing the same cell line, after 18 days of treatment the percent change from baseline in bioluminescent signal was 2,854% for the PF-562271 group compared to 14,190% for vehicle controls (p < 0.01) [1].

tumor growth inhibition prostate cancer metastasis xenograft in vivo efficacy

Osteosarcoma Xenograft Efficacy: PF-562271 Dramatically Reduces Tumor Volume, Weight, and Angiogenesis

In a human osteosarcoma xenograft model, oral treatment with PF-562271 dramatically reduced tumor volume, tumor weight, and angiogenesis compared to untreated controls [1]. This in vivo activity is supported by in vitro data showing that PF-562271 suppresses proliferation and colony formation, induces apoptosis, and impairs endothelial cell tube formation in human osteosarcoma cell lines [1]. Importantly, phosphorylated FAK (Y397) was highly expressed in primary human osteosarcoma tumor samples and correlated with prognosis and lung metastasis, establishing target relevance for this indication [1].

osteosarcoma xenograft angiogenesis tumor volume bone tumor

Clinical Pharmacokinetics: PF-562271 Nonlinear CYP3A4 Auto-Inhibition and 5.9-Fold Midazolam AUC Increase

PF-562271 displays time- and dose-dependent nonlinear pharmacokinetics in patients, with steady-state AUC ratios (AUC0-τ,ss / AUC0-inf) ranging from 1.3 to 5.3 following repeated oral dosing, indicative of CYP3A4 auto-inhibition [1]. At the recommended Phase II dose of 125 mg BID, PF-562271 increased total midazolam plasma exposure approximately 5.9-fold, confirming its classification as a potent CYP3A4 inhibitor [2]. Preclinical data predicted oral bioavailability ≥50%, with approximately 91% protein binding and a half-life of 2–3 hours supporting twice-daily dosing [3].

pharmacokinetics CYP3A4 inhibition drug-drug interaction nonlinear PK midazolam probe

PF-562271 Besylate Procurement Applications: Validated Preclinical Models and Experimental Systems


Preclinical Efficacy Studies in Prostate Cancer Metastasis Models

PF-562271 besylate is appropriate for in vivo efficacy studies in prostate cancer xenograft models, particularly those evaluating metastasis suppression. The compound has demonstrated 62% tumor growth inhibition in subcutaneous PC3M-luc-C6 xenografts and a 5.0-fold reduction in metastatic bioluminescent signal increase after 18 days of treatment at 25 mg/kg BID oral dosing [1]. Researchers employing bioluminescent imaging to quantify metastatic burden can reference these established efficacy benchmarks when designing dose-response studies or evaluating combination regimens.

Osteosarcoma Research Requiring Validated In Vivo Tumor Suppression

PF-562271 besylate is supported by peer-reviewed data demonstrating dramatic reductions in tumor volume, tumor weight, and angiogenesis in human osteosarcoma xenograft models [1]. The correlation between phosphorylated FAK (Y397) expression in primary human osteosarcoma samples and clinical prognosis establishes target relevance [1]. Procurement of PF-562271 is indicated for investigators studying FAK pathway biology in bone malignancies, particularly those requiring a tool compound with documented efficacy in reducing tumor burden and neovascularization.

Kinase Selectivity Profiling and FAK-Pyk2 Pathway Dissection

PF-562271 besylate offers a defined selectivity profile with IC50 values of 1.5 nM for FAK and 13–14 nM for Pyk2 (approximately 10-fold selectivity), plus >100-fold selectivity against most other kinases except certain CDKs [1][2]. This characterized selectivity signature supports its use as a chemical probe for dissecting FAK-specific versus Pyk2-mediated signaling events and for establishing target engagement benchmarks in both cell-free and cell-based assays.

Combination Studies Requiring Defined CYP3A4 Drug-Drug Interaction Parameters

PF-562271 besylate is appropriate for combination pharmacology studies where CYP3A4-mediated drug-drug interactions must be controlled or accounted for. The compound's potent CYP3A4 inhibition (5.9-fold increase in midazolam AUC at 125 mg BID) and time-dependent nonlinear pharmacokinetics are quantitatively characterized from Phase I clinical data [1][2]. This established PK/DDI profile enables researchers to design combination experiments with awareness of potential pharmacokinetic interactions and to interpret combination efficacy data with appropriate controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-562271 besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.